(5E)-5-[3-bromo-4-(butan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
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Overview
Description
The compound (5E)-5-[3-bromo-4-(butan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic organic molecule characterized by its unique structure, which includes a thiazolidine-2,4-dione core, a brominated benzylidene group, and a prop-2-yn-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[3-bromo-4-(butan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.
Introduction of the Brominated Benzylidene Group: This step involves the bromination of a benzylidene precursor, followed by its attachment to the thiazolidine-2,4-dione core.
Addition of the Prop-2-yn-1-yl Group: The final step involves the alkylation of the intermediate compound with a prop-2-yn-1-yl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the brominated benzylidene group, potentially leading to debromination or hydrogenation.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the prop-2-yn-1-yl group.
Reduction: Reduced forms of the benzylidene group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, (5E)-5-[3-bromo-4-(butan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a promising scaffold for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5E)-5-[3-bromo-4-(butan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The brominated benzylidene group may play a key role in these interactions, potentially through halogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[3-chloro-4-(butan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
- (5E)-5-[3-fluoro-4-(butan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
- (5E)-5-[3-iodo-4-(butan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Uniqueness
The uniqueness of (5E)-5-[3-bromo-4-(butan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
(5E)-5-[(3-bromo-4-butan-2-yloxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3S/c1-4-8-19-16(20)15(23-17(19)21)10-12-6-7-14(13(18)9-12)22-11(3)5-2/h1,6-7,9-11H,5,8H2,2-3H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDPNWONEMZFCX-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC#C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC#C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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